molecular formula C18H19N3O3 B5129821 1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine

1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B5129821
M. Wt: 325.4 g/mol
InChI Key: HOQQANQXRSWELA-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a 3-methylbenzoyl group and a 4-nitrophenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoic acid, 4-nitroaniline, and piperazine.

    Acylation Reaction: The 3-methylbenzoic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2). This acyl chloride is then reacted with piperazine to form 1-(3-methylbenzoyl)piperazine.

    Nitration Reaction: The 4-nitroaniline is nitrated using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the para position.

    Coupling Reaction: Finally, the 1-(3-methylbenzoyl)piperazine is coupled with the nitrated 4-nitroaniline under appropriate conditions to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Methylbenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the benzoyl group can be replaced by other functional groups under suitable conditions.

    Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methylbenzoyl)-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the benzoyl group may facilitate binding to specific proteins or other biomolecules.

Comparison with Similar Compounds

1-(3-Methylbenzoyl)-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Methylbenzoyl)piperazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-(4-Nitrophenyl)piperazine: Lacks the benzoyl group, which may affect its binding properties and overall stability.

    1-(4-Nitrobenzoyl)-4-(3-methylphenyl)piperazine: A positional isomer with the nitro and methyl groups swapped, which may lead to different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-3-2-4-15(13-14)18(22)20-11-9-19(10-12-20)16-5-7-17(8-6-16)21(23)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQQANQXRSWELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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